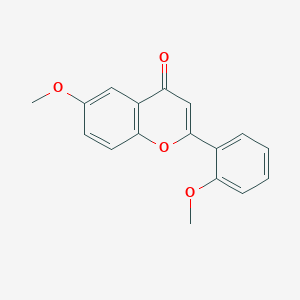

6,2'-Dimethoxyflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,2’-DIMETHOXYFLAVONE est un composé flavonoïde naturel que l’on trouve dans diverses plantes. Les flavonoïdes sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antioxydantes, anti-inflammatoires et anticancéreuses. 6,2’-DIMETHOXYFLAVONE a retenu l’attention dans la recherche scientifique en raison de ses applications thérapeutiques potentielles et de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de 6,2’-DIMETHOXYFLAVONE implique généralement la méthylation de précurseurs de flavone. Une méthode courante comprend l’utilisation d’agents méthylant tels que le sulfate de diméthyle ou l’iodure de méthyle en présence d’une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme l’acétone ou le diméthylformamide (DMF) sous reflux .

Méthodes de Production Industrielle : La production industrielle de 6,2’-DIMETHOXYFLAVONE peut impliquer l’extraction à grande échelle à partir de sources végétales ou la synthèse chimique. Le processus d’extraction comprend une extraction par solvant suivie d’une purification à l’aide de techniques telles que la chromatographie sur colonne. La synthèse chimique à l’échelle industrielle nécessite l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de Réactions : 6,2’-DIMETHOXYFLAVONE subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent la convertir en dihydroflavones.

Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et Conditions Courants :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en conditions acides ou basiques.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou du borohydrure de sodium.

Substitution : Substitution nucléophile utilisant des réactifs comme le méthylate de sodium ou d’autres nucléophiles.

Principaux Produits :

Oxydation : Formation de quinones ou de flavones hydroxylées.

Réduction : Formation de dihydroflavones.

Substitution : Formation de diverses flavones substituées en fonction du nucléophile utilisé.

4. Applications de la Recherche Scientifique

Applications De Recherche Scientifique

Biological Activities

1. Antioxidant Properties

6,2'-Dimethoxyflavone exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. A study evaluating various flavone derivatives demonstrated that compounds with methoxy substitutions, including this compound, showed enhanced radical scavenging abilities against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The structure-activity relationship analysis indicated that the presence of methoxy groups contributes positively to antioxidant efficacy .

2. Anticancer Activity

Research has shown that this compound possesses anticancer properties. A review highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and up-regulation of tumor suppressor proteins like p21 . In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines, suggesting its potential as a therapeutic agent .

3. Neuroprotective Effects

Recent investigations into flavonoids have revealed neuroprotective effects attributed to compounds like this compound. It has been shown to promote neuronal differentiation and astrocytogenesis through signaling pathways such as JAK-STAT3. This suggests its potential application in neurodegenerative disease research and treatment strategies .

Agricultural Applications

1. Pest Resistance

Flavonoids, including this compound, have been studied for their role in enhancing plant resistance to pests and diseases. Their natural phytotoxicity can be utilized to develop eco-friendly pesticides that minimize chemical usage in agriculture .

2. Growth Promotion

Studies indicate that flavonoids can stimulate plant growth and development by modulating hormonal pathways. The application of this compound in agricultural settings could enhance crop yield and resilience against environmental stresses.

Food Science Applications

1. Natural Preservatives

Due to its antioxidant properties, this compound can be explored as a natural preservative in food products. Its ability to inhibit lipid peroxidation can extend shelf life and maintain the quality of food items .

2. Flavor Enhancer

Flavonoids contribute to the flavor profile of many fruits and vegetables. The incorporation of this compound into food products may enhance sensory attributes while providing health benefits.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies

Case Study 1: Antioxidant Efficacy Evaluation

In a study evaluating the antioxidant properties of various flavonoids, this compound was tested alongside other derivatives using the DPPH assay. Results indicated a significant scavenging effect comparable to that of established antioxidants like vitamin C.

Case Study 2: Neuroprotective Mechanisms

A research project focused on the neuroprotective effects of flavonoids on neural stem cells found that this compound effectively promoted astrocytogenesis while inhibiting neurogenesis under specific conditions. This study highlights its potential for developing therapies for neurodegenerative diseases.

Mécanisme D'action

Le mécanisme d’action de 6,2’-DIMETHOXYFLAVONE implique plusieurs cibles moléculaires et voies :

Activité Anticancéreuse : Il induit l’apoptose dans les cellules cancéreuses en activant la voie mitochondriale et en augmentant l’expression des protéines pro-apoptotiques.

Activité Anti-inflammatoire : Il réduit l’inflammation en inhibant la production de cytokines et d’enzymes pro-inflammatoires comme la COX-2.

Activité Antioxydante : Il élimine les radicaux libres et améliore l’activité des enzymes antioxydantes.

Comparaison Avec Des Composés Similaires

6,2’-DIMETHOXYFLAVONE est unique par rapport aux autres flavonoïdes similaires en raison de son motif de substitution méthoxy spécifique. Des composés similaires comprennent :

5-hydroxy-3,7-diméthoxyflavone : Connu pour son activité inhibitrice contre la régulation du cycle cellulaire dépendante du calcium.

5,7-diméthoxyflavone : Étudié pour ses propriétés anti-inflammatoires et anticancéreuses.

8-formyl-3’,4’-dihydroxy-6,7-diméthoxyflavone : Isolé de Ziziphus jujuba et connu pour ses caractéristiques structurales uniques.

Ces composés partagent des activités biologiques similaires mais diffèrent par leurs motifs de substitution spécifiques et leurs propriétés chimiques résultantes.

Activité Biologique

6,2'-Dimethoxyflavone, a methoxylated flavonoid, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on various studies.

Chemical Structure and Properties

This compound belongs to the flavonoid class of compounds characterized by a flavone backbone with two methoxy groups at the 6 and 2' positions. The presence of these methoxy groups enhances its solubility and bioactivity compared to other flavonoids.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of methoxylated flavones, including this compound. The antioxidant activity is primarily attributed to their ability to scavenge free radicals and modulate oxidative stress pathways. For instance, flavones can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

2. Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB. This inhibition can prevent the expression of pro-inflammatory cytokines, which are implicated in various chronic diseases.

| Study | Findings |

|---|---|

| Flavones regulate NF-κB signaling, leading to reduced inflammation markers. | |

| Methoxylated flavones inhibit the production of TNF-α and IL-6 in macrophages. |

3. Anticancer Properties

Research indicates that this compound may possess anticancer properties through several mechanisms:

- Inhibition of Carcinogenesis : It has been shown to inhibit cytochrome P450 enzymes involved in the activation of carcinogens.

- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

| Study | Findings |

|---|---|

| Inhibition of CYP1A1 expression reduces cancer cell proliferation. | |

| Induces apoptosis in breast cancer cell lines via mitochondrial pathways. |

The biological activity of this compound is mediated through several molecular mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Methoxylated flavones have been shown to act as antagonists or agonists of AhR, influencing various signaling pathways related to cancer development.

- Kinase Inhibition : Similar to other flavonoids like flavopiridol, this compound may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Case Study 1: Anticancer Activity in Breast Cancer Cells

In a study examining the effects of methoxylated flavones on breast cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 10 µM. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.

Case Study 2: Anti-inflammatory Effects in Macrophages

Another investigation focused on the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines (TNF-α and IL-1β) by over 50%, confirming its potential as an anti-inflammatory agent.

Propriétés

Formule moléculaire |

C17H14O4 |

|---|---|

Poids moléculaire |

282.29 g/mol |

Nom IUPAC |

6-methoxy-2-(2-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H14O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-10H,1-2H3 |

Clé InChI |

PJJFYUAXYSKODT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |

SMILES canonique |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.